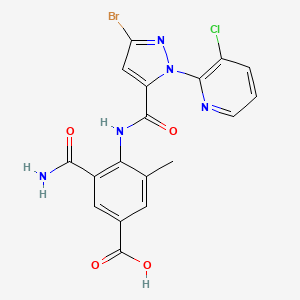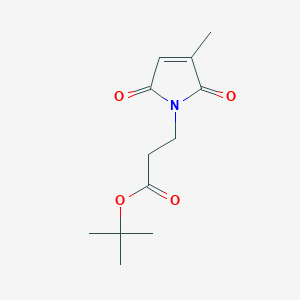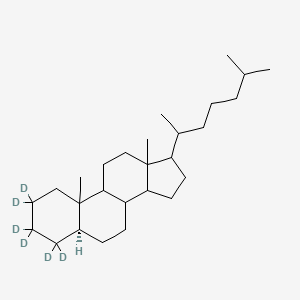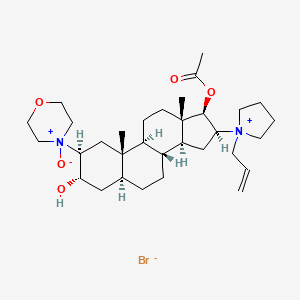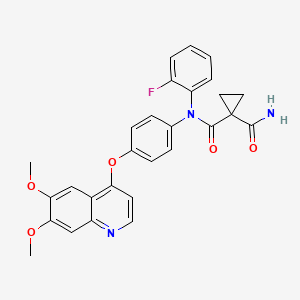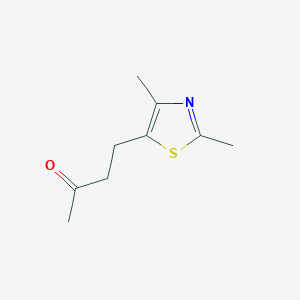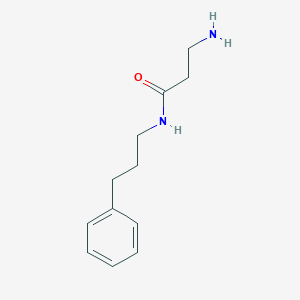
3-amino-N-(3-phenylpropyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-N-(3-phenylpropyl)propanamide is an organic compound belonging to the class of amides It is characterized by the presence of an amine group and a phenylpropyl group attached to the propanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(3-phenylpropyl)propanamide can be achieved through several methods. One common approach involves the reaction of 3-phenylpropylamine with acryloyl chloride, followed by hydrogenation to yield the desired product. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反応の分析
Types of Reactions
3-amino-N-(3-phenylpropyl)propanamide undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
科学的研究の応用
3-amino-N-(3-phenylpropyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-amino-N-(3-phenylpropyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The phenylpropyl group may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Propionamide: A simpler amide with a similar backbone but lacking the phenylpropyl group.
Benzamide: Contains a benzene ring attached to the amide group, similar to the phenylpropyl group in 3-amino-N-(3-phenylpropyl)propanamide.
Butyramide: Another amide with a longer carbon chain but without the phenyl group.
特性
分子式 |
C12H18N2O |
|---|---|
分子量 |
206.28 g/mol |
IUPAC名 |
3-amino-N-(3-phenylpropyl)propanamide |
InChI |
InChI=1S/C12H18N2O/c13-9-8-12(15)14-10-4-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10,13H2,(H,14,15) |
InChIキー |
FHTBZGSGCSZXCM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCCNC(=O)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


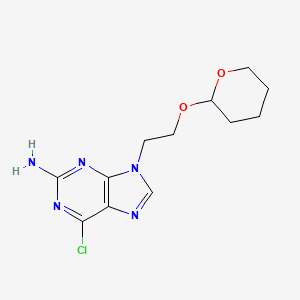
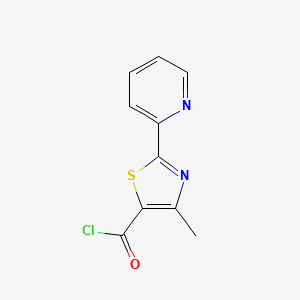
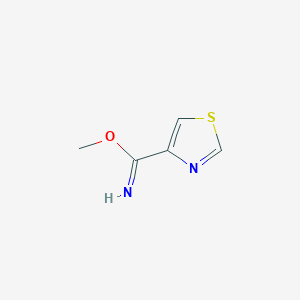
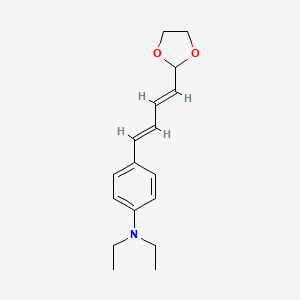
![Methyl 2-methylsulfonyl-7-pyridin-2-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13857517.png)

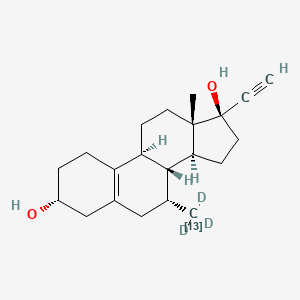
![1-[4-(4-Ethoxyphenyl)thiazol-2-yl]-guanidine Hydrobromide](/img/structure/B13857532.png)
